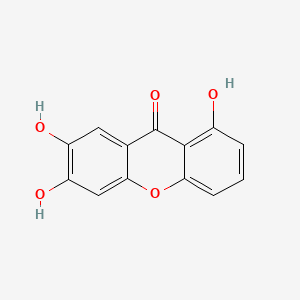

1,6,7-Trihydroxyxanthone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,6,7-trihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-7-2-1-3-10-12(7)13(17)6-4-8(15)9(16)5-11(6)18-10/h1-5,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYGDHCRSSTGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745401 | |

| Record name | 1,6,7-Trihydroxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25577-04-2 | |

| Record name | 1,6,7-Trihydroxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 1,6,7-Trihydroxyxanthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 1,6,7-trihydroxyxanthone, a naturally occurring phenolic compound with noteworthy biological activities. This document details the enzymatic steps, key intermediates, and regulatory mechanisms involved in its formation, drawing from current scientific literature. It is designed to be a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Introduction to Xanthone Biosynthesis

Xanthones are a class of secondary metabolites characterized by a dibenzo-γ-pyrone scaffold. Their biosynthesis in plants primarily originates from the shikimate pathway , which provides the aromatic precursors.[1][2][3][4] This pathway converges with the acetate-malonate pathway to form a key benzophenone intermediate, which then undergoes intramolecular cyclization to yield the characteristic tricyclic xanthone core. Subsequent modifications, such as hydroxylation, methylation, and glycosylation, lead to the vast diversity of naturally occurring xanthones.[3][4]

The Core Biosynthetic Pathway Leading to Trihydroxyxanthones

The biosynthesis of this compound is believed to proceed through a series of enzymatic reactions, starting with precursors from primary metabolism.

Formation of the Benzophenone Intermediate

The initial steps involve the condensation of intermediates from the shikimate and acetate-malonate pathways to form a crucial benzophenone scaffold.[3][4]

-

Shikimate Pathway : This pathway generates aromatic amino acids, including L-phenylalanine, from carbohydrate precursors.[1]

-

Phenylpropanoid Pathway : L-phenylalanine is converted to cinnamic acid and subsequently to benzoyl-CoA.[3]

-

Benzophenone Synthase (BPS) : This enzyme catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone.

-

Benzophenone 3'-hydroxylase (B3'H) : A cytochrome P450 monooxygenase that hydroxylates 2,4,6-trihydroxybenzophenone to yield the central intermediate, 2,3',4,6-tetrahydroxybenzophenone .[3]

Cyclization to the Xanthone Core

The 2,3',4,6-tetrahydroxybenzophenone intermediate undergoes a regioselective oxidative cyclization to form the xanthone skeleton. This reaction is catalyzed by specific cytochrome P450 enzymes, leading to two primary trihydroxyxanthone isomers:

-

1,3,5-trihydroxyxanthone (1,3,5-THX)

-

1,3,7-trihydroxyxanthone (1,3,7-THX) [3]

The regioselectivity of this cyclization is a critical branching point in xanthone biosynthesis.

Proposed Biosynthesis of this compound

While the direct enzymatic synthesis of this compound has not been fully elucidated, a plausible pathway can be inferred from the known biosynthesis of related hydroxylated xanthones. The formation of this specific hydroxylation pattern likely involves a dihydroxyxanthone precursor and subsequent regioselective hydroxylation.

A probable route involves the formation of a dihydroxyxanthone intermediate, such as 1,7-dihydroxyxanthone, followed by a specific hydroxylation at the C-6 position. This step is likely catalyzed by a xanthone 6-hydroxylase (X6H) , a type of cytochrome P450 monooxygenase.[3]

Alternatively, a 1,6-dihydroxyxanthone precursor could be hydroxylated at the C-7 position by a yet-to-be-characterized xanthone 7-hydroxylase . The precise sequence and the specific enzymes responsible for this transformation are areas of active research.

Key Enzymes and Their Characteristics

The biosynthesis of this compound involves several classes of enzymes. While specific data for all enzymes in this particular pathway are not available, information on related enzymes provides valuable insights.

| Enzyme Class | Abbreviation | Function | Cofactors/Requirements |

| Benzophenone Synthase | BPS | Catalyzes the formation of the benzophenone scaffold. | Malonyl-CoA |

| Benzophenone 3'-hydroxylase | B3'H | Cytochrome P450 enzyme that hydroxylates the benzophenone intermediate. | NADPH, O₂ |

| Xanthone Synthase | XS | Cytochrome P450 enzyme that catalyzes the cyclization of the benzophenone intermediate to the xanthone core. | NADPH, O₂ |

| Xanthone 6-hydroxylase | X6H | Cytochrome P450 enzyme that hydroxylates the xanthone core at the C-6 position. | NADPH, O₂ |

Experimental Protocols

The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments in this field.

Heterologous Expression and Purification of Cytochrome P450 Enzymes

This protocol is essential for characterizing the function of candidate genes involved in xanthone biosynthesis.

Objective: To produce and purify recombinant cytochrome P450 enzymes for in vitro functional assays.

Methodology:

-

Gene Cloning: The coding sequence of the candidate P450 gene is amplified from cDNA and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Heterologous Expression: The expression vector is transformed into a suitable host organism, such as E. coli or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).[5][6]

-

Microsome Isolation: For membrane-bound P450s, the microsomal fraction is isolated from the host cells by differential centrifugation.

-

Solubilization and Purification: The P450 enzyme is solubilized from the microsomal membranes using detergents. The solubilized protein is then purified using chromatographic techniques, such as affinity chromatography (e.g., His-tag purification) and ion-exchange chromatography.[7]

In Vitro Enzyme Assays for Xanthone Hydroxylases

This assay is used to determine the substrate specificity and catalytic activity of the purified P450 enzymes.

Objective: To determine if a purified cytochrome P450 enzyme can hydroxylate a specific xanthone precursor.

Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture contains the purified P450 enzyme, a potential xanthone substrate (e.g., 1,7-dihydroxyxanthone), a cytochrome P450 reductase (to provide electrons), a source of reducing power (NADPH), and a suitable buffer.

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature for a defined period.

-

Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the hydroxylated xanthone product.[8]

Quantitative Analysis of Xanthones in Plant Tissues

This method is used to determine the concentration of specific xanthones in plant extracts.

Objective: To quantify the amount of this compound and its potential precursors in plant material.

Methodology:

-

Sample Preparation: Plant tissue is dried, ground, and extracted with a suitable solvent (e.g., methanol).

-

Chromatographic Separation: The extract is analyzed by UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry). A C18 column is typically used for separation.

-

Quantification: The concentration of each xanthone is determined by comparing its peak area to a standard curve generated with authentic standards.[9]

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is a multi-step process involving a cascade of enzymatic reactions. The following diagrams illustrate the proposed pathway and the experimental workflow for enzyme characterization.

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for characterizing biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving multiple enzymatic steps, with cytochrome P450 monooxygenases playing a pivotal role in the key hydroxylation and cyclization reactions. While the general pathway for xanthone formation is relatively well-understood, the specific enzymes responsible for the final hydroxylation steps to produce this compound remain to be definitively identified and characterized.

Future research should focus on the isolation and functional characterization of the specific hydroxylases involved in this pathway. The use of modern genomic and transcriptomic approaches will be instrumental in identifying candidate genes from xanthone-producing plants. Subsequent heterologous expression and in vitro assays will be crucial to confirm their enzymatic function and to obtain quantitative kinetic data. A thorough understanding of this biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the biotechnological production of this and other valuable xanthone compounds for pharmaceutical applications.

References

- 1. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repositum.tuwien.at [repositum.tuwien.at]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Chemical Synthesis of 1,6,7-Trihydroxyxanthone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 1,6,7-trihydroxyxanthone and its derivatives. This class of compounds has garnered significant interest within the scientific community due to its potential therapeutic applications, particularly in oncology. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key synthetic and signaling pathways to facilitate a deeper understanding of this important scaffold.

Introduction to this compound

This compound is a naturally occurring xanthone that has demonstrated potent anticancer activity.[1] Research has shown that it can inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for further investigation in drug discovery and development.[2][3] Its mechanism of action is linked to the modulation of key cellular signaling pathways, including the Bmi-1/miR-218 axis.[4][5]

Chemical Synthesis of this compound

The primary method for the synthesis of the this compound scaffold involves a one-pot condensation reaction of a dihydroxybenzoic acid with a corresponding phenol derivative, often facilitated by a dehydrating agent such as Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid).[6] While a specific detailed protocol for this compound is not extensively documented in publicly available literature, a general and widely accepted methodology for the synthesis of analogous polyhydroxyxanthones can be adapted.

A plausible and efficient synthetic route to this compound involves the condensation of 2,4-dihydroxybenzoic acid with 1,2,4-trihydroxybenzene (hydroxyhydroquinone) using Eaton's reagent. The reaction proceeds through an electrophilic acyl substitution followed by a cyclization/dehydration cascade to form the xanthone core.

General Experimental Protocol:

A general procedure for the synthesis of polyhydroxyxanthones using Eaton's reagent is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the dihydroxybenzoic acid (1 equivalent) and the corresponding polyphenol (1 equivalent).

-

Addition of Eaton's Reagent: Carefully add Eaton's reagent to the flask. The amount of Eaton's reagent can vary, but a common practice is to use it as the solvent for the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80°C to 120°C. The reaction progress is monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into ice-water. This will precipitate the crude xanthone product.

-

Purification: The precipitate is collected by vacuum filtration, washed with water until the filtrate is neutral, and then dried. Further purification is typically achieved by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent.

Logical Workflow for the Synthesis of this compound:

Caption: Proposed workflow for the synthesis of this compound.

Data Presentation

Table 1: Spectroscopic Data for a Representative Trihydroxyxanthone Isomer (1,3,7-Trihydroxyxanthone)

| Proton (¹H NMR) | Chemical Shift (δ ppm) | Carbon (¹³C NMR) | Chemical Shift (δ ppm) |

| H-2, H-2' | 6.2 (s) | C-9, C-9' | 179.6, 179.5 |

| H-4, H-4' | 6.3 (s) | C-3', C-1' | 164.8, 164.7 |

| H-8, H-8' | 6.9 (s) | C-1, C-3 | 163.5, 163.2 |

| H-6, H-6' | 7.5 (s) | C-4a, C-4a' | 157.9 |

| OH-1 | 13.2 (s) | C-5a, C-5a' | 153.5 |

| C-7, C-7' | 151.6 | ||

| C-5, C-5' | 143.3 | ||

| C-8a' | 122.7 | ||

| C-8a | 112.8 | ||

| C-6, C-6' | 108.2 | ||

| C-8, C-8' | 102.5 | ||

| C-9a, C-9a' | 102.2, 102.1 | ||

| C-2, C-2' | 97.7, 97.6 | ||

| C-4, C-4' | 93.5, 93.4 |

Data obtained from a study on a dimeric xanthone derivative of 1,3,7-trihydroxyxanthone in acetone-d₆.[7]

Table 2: Anticancer Activity of Selected Xanthone Derivatives

This table summarizes the in vitro anticancer activity of various xanthone derivatives against different cancer cell lines, providing context for the potential efficacy of this compound.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | HepG2 (Liver) | Proliferation inhibited | [2] |

| This compound | Bel7404 (Liver) | Proliferation inhibited | [2] |

| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver) | 9.18 | [8] |

| 1,3,6,7-Tetrahydroxyxanthone | HepG2 (Liver) | 23.7 | [8] |

| 1,3,8-Trihydroxyxanthone | MCF-7 (Breast) | 184 ± 15 | [6] |

| 1,3,8-Trihydroxyxanthone | WiDr (Colon) | 254 ± 15 | [6] |

| 1,3,8-Trihydroxyxanthone | HeLa (Cervical) | 277 ± 9 | [6] |

| 3,4,6-Trihydroxyxanthone | WiDr (Colon) | 37.8 | [9] |

| Paeciloxanthone | HepG2 (Liver) | 3.33 | [9] |

| Secalonic acid D | K562 (Leukemia) | 0.43 | [9] |

| Secalonic acid D | HL60 (Leukemia) | 0.38 | [9] |

Signaling Pathway Modulation by this compound

This compound exerts its anticancer effects, at least in part, by modulating the Bmi-1 signaling pathway.[3][4] Bmi-1 is a proto-oncogene that plays a crucial role in cell cycle regulation and is often overexpressed in various cancers. This compound has been shown to upregulate miR-218, a microRNA that directly targets and suppresses the expression of Bmi-1.[4] The downregulation of Bmi-1 leads to the subsequent upregulation of the tumor suppressors p14 (ARF) and p16 (INK4a), resulting in cell cycle arrest and apoptosis.[2]

Bmi-1 Signaling Pathway Diagram:

Caption: Regulation of the Bmi-1 signaling pathway by this compound.

Conclusion

This technical guide provides a foundational understanding of the chemical synthesis of this compound derivatives and their biological significance. The outlined synthetic strategies, coupled with the presented quantitative data and pathway visualizations, offer valuable insights for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development. Further research is warranted to elucidate the precise synthetic protocols for this compound and to fully explore the therapeutic potential of this promising class of compounds.

References

- 1. Products | Scientist.com [app.scientist.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 4. Roles of BMI1 in the Initiation, Progression, and Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Crucial Roles of Bmi-1 in Cancer: Implications in Pathogenesis, Metastasis, Drug Resistance, and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5,5′-Oxybis(1,3,7-trihydroxy-9H-xanthen-9-one): A New Xanthone from the Stem Bark of Garcinia porrecta (Clusiaceae) [mdpi.com]

- 8. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 9. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1,6,7-Trihydroxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6,7-Trihydroxyxanthone is a member of the xanthone class of organic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The structural elucidation and purity assessment of such compounds are critically dependent on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a framework for the presentation and interpretation of spectroscopic data for this compound, including generalized experimental protocols and data visualization.

Data Presentation

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data are essential.

¹H NMR Data

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and the coupling constants (J) in Hertz (Hz) describe the interaction between neighboring protons.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| [Example Value] | [e.g., d, t, m] | [Example Value] | [e.g., 1H] | [e.g., H-2] |

| [Example Value] | [e.g., d, t, m] | [Example Value] | [e.g., 1H] | [e.g., H-3] |

| [Example Value] | [e.g., d, t, m] | [Example Value] | [e.g., 1H] | [e.g., H-4] |

| [Example Value] | [e.g., s] | [e.g., 1H] | [e.g., H-5] | |

| [Example Value] | [e.g., s] | [e.g., 1H] | [e.g., H-8] | |

| [Example Value] | [e.g., s] | [e.g., 1H] | [e.g., 1-OH] | |

| [Example Value] | [e.g., s] | [e.g., 1H] | [e.g., 6-OH] | |

| [Example Value] | [e.g., s] | [e.g., 1H] | [e.g., 7-OH] |

¹³C NMR Data

Carbon-13 NMR provides information on the different types of carbon atoms in a molecule.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| [Example Value] | C-1 |

| [Example Value] | C-2 |

| [Example Value] | C-3 |

| [Example Value] | C-4 |

| [Example Value] | C-4a |

| [Example Value] | C-5 |

| [Example Value] | C-5a |

| [Example Value] | C-6 |

| [Example Value] | C-7 |

| [Example Value] | C-8 |

| [Example Value] | C-8a |

| [Example Value] | C-9 |

| [Example Value] | C-9a |

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Table 3: Representative Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Ion Type |

| [Calculated Molecular Weight + 1] | [M+H]⁺ |

| [Calculated Molecular Weight - 1] | [M-H]⁻ |

| [Fragment Ion Peaks] | [M+H-Fragment]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for obtaining NMR and MS data for xanthone compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

-

Ensure the solution is clear and free of any particulate matter.

-

-

Instrument Parameters:

-

NMR spectra are typically recorded on a 400, 500, or 600 MHz spectrometer.

-

For ¹H NMR, the spectral width is typically set to 12-16 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed for unambiguous assignment of proton and carbon signals.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically in the range of 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the ionization technique being used.

-

-

Instrumentation and Analysis:

-

High-resolution mass spectrometry (HRMS) is preferred to determine the accurate mass and elemental composition.

-

Electrospray ionization (ESI) is a common ionization technique for xanthones, and can be run in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.

-

The mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole) is scanned over a relevant mass range (e.g., m/z 100-1000).

-

Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which provide further structural information. This involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Mandatory Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Structural Relationship for NMR Analysis

The following diagram shows the chemical structure of this compound and highlights the connectivity between atoms, which is fundamental for interpreting NMR data.

An In-depth Technical Guide to 1,6,7-Trihydroxyxanthone for Researchers

CAS Number: 25577-04-2

This technical guide offers a detailed overview of 1,6,7-Trihydroxyxanthone, a natural compound with demonstrated anti-cancer properties. The information presented herein is curated for researchers, scientists, and drug development professionals, focusing on the compound's chemical properties, biological activity, and the underlying molecular mechanisms.

Chemical and Physical Properties

This compound, a member of the xanthone family of organic compounds, is described as a yellow powder. While specific experimentally determined physical data such as melting and boiling points were not available in the reviewed literature, a compilation of its known and computationally derived properties is provided for reference.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 25577-04-2 | PubChem[1] |

| Molecular Formula | C₁₃H₈O₅ | PubChem[1] |

| Molecular Weight | 244.20 g/mol | PubChem[1] |

| Physical Description | Yellow powder | ChemFaces |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

| XLogP3 (Computed) | 2.4 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 87 Ų | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 5 | PubChem[1] |

Note on Spectral Data: Specific, experimentally verified spectral data (¹H-NMR, ¹³C-NMR, IR, UV-Vis) for this compound were not available in the searched literature. Data for other isomers should not be used as a direct substitute.

Biological Activity and Molecular Mechanism of Action

This compound, an active compound isolated from the plant Goodyera oblongifolia, exhibits potent anti-cancer activity, notably against liver cancer cells. Its mechanism of action is centered on the modulation of a key microRNA signaling pathway, which culminates in the suppression of cancer cell proliferation and the induction of programmed cell death (apoptosis).

The biological effect of this compound is initiated by the upregulation of microRNA-218 (miR-218). This event directly targets and suppresses the expression of the oncogene Bmi-1. Bmi-1 is a fundamental component of the Polycomb Repressive Complex 1 (PRC1) and plays a critical role in regulating the cell cycle and maintaining cancer stem cell characteristics. The subsequent downregulation of Bmi-1 relieves its repressive effect on the tumor suppressor proteins p16(Ink4a) and p14(ARF). The activation of these suppressors is a critical step that leads to the inhibition of cell growth and triggers apoptosis in liver cancer cells.

Caption: The signaling cascade of this compound in liver cancer cells.

Experimental Protocols

The foundational research detailing the biological effects of this compound is attributed to the publication "MiR-218-targeting-Bmi-1 mediates the suppressive effect of this compound on liver cancer cells" in the journal Apoptosis (2015). However, the full text of this article, which would contain comprehensive experimental methods, was not accessible through the conducted searches. Similarly, a detailed protocol for the isolation of this compound from Goodyera oblongifolia could not be located.

Based on the available information, a generalized experimental workflow for investigating the bioactivity of this compound is proposed below. This logical diagram outlines the typical sequence of experiments performed in such a study.

Caption: A generalized workflow for assessing the anti-cancer effects of this compound.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The absence of detailed experimental protocols and specific physical and spectral data is due to the limitations of retrieving the full primary literature and characterization reports through the conducted searches. For precise experimental design and data, consulting the original, peer-reviewed research articles is essential.

References

The Discovery of 1,6,7-Trihydroxyxanthone: A Literature Review for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,6,7-Trihydroxyxanthone is a naturally occurring xanthone, a class of heterocyclic compounds known for their diverse biological activities. First identified from the orchid Goodyera oblongifolia, this small molecule has garnered significant interest within the scientific community, particularly for its potent anticancer properties. This technical guide provides a comprehensive review of the discovery of this compound, its characterization, and its mechanism of action, with a focus on its potential as a therapeutic agent.

Discovery and Isolation

This compound was isolated and identified as an active ingredient from the medicinal plant Goodyera oblongifolia.[1][2] The isolation procedure, as described in the literature, serves as a foundational method for obtaining this compound from its natural source.

Experimental Protocol: Isolation from Goodyera oblongifolia

The following protocol outlines the general steps for the isolation of this compound:

-

Extraction: The dried, whole plant material of Goodyera oblongifolia is powdered and extracted with a suitable solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant metabolites.

-

Fractionation: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning. A common scheme involves partitioning between water and ethyl acetate. The ethyl acetate fraction, which is enriched with compounds of medium polarity like xanthones, is collected.

-

Chromatography: The ethyl acetate fraction is further purified using a series of chromatographic techniques. This multi-step process often begins with column chromatography over silica gel, eluting with a gradient of solvents, such as a mixture of chloroform and methanol.

-

Final Purification: Fractions containing the compound of interest are pooled and subjected to further purification, often involving preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Chemical Characterization

Table 1: Physicochemical and Spectroscopic Data for Trihydroxyxanthones

| Property | Data | Reference(s) |

| Molecular Formula | C₁₃H₈O₅ | [3] |

| Molecular Weight | 244.20 g/mol | [3] |

| Appearance | Expected to be a yellow solid | |

| ¹H NMR (DMSO-d₆) | Signals expected in the aromatic region (δ 6.0-8.0 ppm) and for hydroxyl protons. The precise shifts and coupling constants are specific to the 1,6,7-substitution pattern. | [1] |

| ¹³C NMR (DMSO-d₆) | Carbonyl carbon (C-9) expected around δ 180 ppm. Aromatic and hydroxyl-substituted carbons will appear in the δ 90-165 ppm range. | [1] |

| Mass Spectrometry | [M]+ peak expected at m/z 244. | |

| Infrared (IR) (KBr) | Characteristic absorptions for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups are expected. |

Synthesis of Hydroxyxanthones

While a specific, detailed protocol for the laboratory synthesis of this compound is not prominently described in the reviewed literature, the general synthesis of trihydroxyxanthones often employs the Grover, Shah, and Shah (GSS) reaction or modifications thereof. This typically involves the condensation of a dihydroxybenzoic acid with a polyhydric phenol in the presence of a condensing agent like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).

General Experimental Protocol for Hydroxyxanthone Synthesis

-

Reaction Setup: A mixture of a suitably substituted dihydroxybenzoic acid and a trihydric phenol (e.g., phloroglucinol or pyrogallol) is heated in the presence of Eaton's reagent.[4][5][6]

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 80-85 °C) for several hours.[4]

-

Workup: Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the crude product.

-

Purification: The solid is collected by filtration, washed, and purified by recrystallization or chromatography to yield the desired hydroxyxanthone.[4]

The logical workflow for a typical hydroxyxanthone synthesis is depicted in the following diagram:

Biological Activity and Mechanism of Action

This compound has demonstrated significant anticancer activity, particularly against hepatocellular carcinoma (liver cancer).[2] Its primary mechanism of action involves the modulation of microRNA (miRNA) expression, leading to the suppression of a key oncogene.

The miR-218/Bmi-1 Signaling Pathway

Research has shown that this compound exerts its tumor-suppressive effects, at least in part, through the upregulation of miR-218.[2] MiR-218 is a microRNA that acts as a tumor suppressor. One of the direct targets of miR-218 is the B-lymphoma Mo-MLV insertion region 1 (Bmi-1) proto-oncogene.[2][7]

Bmi-1 is a key component of the Polycomb repressive complex 1 (PRC1) and is often overexpressed in various cancers, where it promotes cell proliferation and inhibits apoptosis. By upregulating miR-218, this compound leads to the downregulation of Bmi-1 expression.[2] The suppression of Bmi-1, in turn, leads to the activation of its downstream targets, the tumor suppressor proteins p16Ink4a and p14ARF.[8] This cascade of events ultimately results in the inhibition of cancer cell growth and the induction of apoptosis.[2][8]

The signaling pathway is illustrated in the diagram below:

Conclusion and Future Directions

The discovery of this compound from Goodyera oblongifolia has unveiled a promising natural product with significant potential for the development of novel anticancer therapeutics. Its well-defined mechanism of action, involving the miR-218/Bmi-1 pathway, provides a solid foundation for further preclinical and clinical investigation. Future research should focus on optimizing the synthesis of this compound and its analogs to improve yield and explore structure-activity relationships. Furthermore, in-depth studies are warranted to evaluate its efficacy and safety in various cancer models, which will be crucial for its translation into a clinical candidate. The development of this and other xanthone-based compounds could offer new avenues for targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Roles of BMI1 in the Initiation, Progression, and Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Crucial Roles of Bmi-1 in Cancer: Implications in Pathogenesis, Metastasis, Drug Resistance, and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. adooq.com [adooq.com]

1,6,7-Trihydroxyxanthone: A Technical Guide to its Potential Biological Activities

Executive Summary: 1,6,7-Trihydroxyxanthone, a member of the xanthone class of oxygenated heterocyclic compounds, has emerged as a molecule of significant interest in pharmacological research. This document provides a comprehensive technical overview of its known and predicted biological activities, with a primary focus on its anticancer, anti-inflammatory, and antioxidant properties. The underlying molecular mechanisms, including the modulation of key signaling pathways such as the miR-218/Bmi-1 axis in cancer and NF-κB/MAPK pathways in inflammation, are detailed. This guide consolidates quantitative data from various in vitro studies into structured tables for comparative analysis and provides detailed experimental protocols for key assays. Furthermore, complex biological pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Xanthones are a class of organic compounds with a dibenzo-γ-pyrone scaffold (C₁₃H₈O₂). Their "privileged structure" allows for interaction with a wide array of biological targets, leading to diverse pharmacological effects.[1] Hydroxylated xanthones, in particular, have garnered attention for their potent bioactivities. This compound is a specific isomer within this class, characterized by hydroxyl groups at the 1, 6, and 7 positions of the xanthen-9-one core. These substitutions are critical to its biological function, influencing its potential as a therapeutic agent. This document synthesizes the current knowledge on this compound, presenting its activities, mechanisms, and the experimental basis for these findings.

Anticancer Activity

This compound has demonstrated notable anticancer properties, particularly against liver cancer cells.[2] Its mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of specific microRNAs and oncogenic proteins.[3]

Mechanism of Action: The miR-218/Bmi-1 Pathway

The anticancer effects of this compound are, at least in part, mediated through the upregulation of microRNA-218 (miR-218).[2] MiR-218 acts as a tumor suppressor. By activating miR-218, this compound initiates a cascade that leads to the suppression of B-cell-specific Moloney murine leukemia virus integration site 1 (Bmi-1) expression.[2] Bmi-1 is a key component of the Polycomb repressive complex 1 (PRC1) and an oncogene that promotes cell proliferation and stemness. The downregulation of Bmi-1 by this compound results in increased expression of tumor suppressor proteins p14 and p16, ultimately leading to suppressed cell growth and the induction of apoptosis in liver cancer cells.[3]

Quantitative Cytotoxicity Data

Studies have shown that this compound inhibits the proliferation of liver cancer cell lines HepG2 and Bel7404 in a dose- and time-dependent manner.[3] The table below includes comparative data for other trihydroxyxanthone isomers to provide context on structure-activity relationships.

| Compound | Cell Line | Activity | Value (µM) | Reference |

| This compound | HepG2, Bel7404 | Proliferation Inhibition | Effective at 0-10 µg/mL | [3] |

| 1,3,6-Trihydroxyxanthone | WiDr (Colon) | IC₅₀ | 37.8 | [4] |

| 1,3,6-Trihydroxyxanthone | P388 (Leukemia) | IC₅₀ | 23.5 | [1][4] |

| 1,3,6-Trihydroxyxanthone | HepG2 (Liver) | IC₅₀ | 45.9 | [5] |

| 3,4,6-Trihydroxyxanthone | WiDr (Colon) | IC₅₀ | < 37.8 | [4] |

| Trihydroxyxanthone (unspecified) | MCF-7 (Breast) | IC₅₀ | 184 ± 15 | [6] |

| Trihydroxyxanthone (unspecified) | WiDr (Colon) | IC₅₀ | 254 ± 15 | [6] |

| Trihydroxyxanthone (unspecified) | HeLa (Cervical) | IC₅₀ | 277 ± 9 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Anti-inflammatory Activity

While direct studies on this compound are limited, research on closely related derivatives provides strong evidence for its potential anti-inflammatory effects. A derivative, THMX, has been shown to mitigate inflammatory responses in macrophage (RAW 264.7) and microglia (BV2) cell lines by inhibiting the production of key pro-inflammatory mediators.[7]

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory action is primarily attributed to the modulation of major signaling cascades. The compound has been shown to suppress the lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7] This inhibition prevents the transcription and production of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7] Furthermore, the compound can induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 6. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1,6,7-Trihydroxyxanthone and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The xanthone scaffold, a dibenzo-γ-pyrone nucleus, represents a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] Among these, 1,6,7-trihydroxyxanthone and its related derivatives have emerged as a promising class of compounds, demonstrating significant potential in anticancer and antioxidant applications. This technical guide provides a comprehensive overview of the structures, biological activities, and experimental protocols associated with these compounds, aimed at facilitating further research and development in this area.

Core Structures and Derivatives

The fundamental structure of this compound consists of a tricyclic xanthen-9-one core with hydroxyl groups at positions 1, 6, and 7. The biological efficacy of xanthone derivatives is significantly influenced by the number and position of these hydroxyl groups, as well as the presence of other substituents such as prenyl, methoxy, and glycosyl moieties.[2] The substitution patterns on the two aromatic rings, designated A and B, give rise to a diverse family of naturally occurring and synthetic xanthones.[3]

Biological Activities and Therapeutic Potential

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of trihydroxyxanthone derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines, including those of the breast, liver, and colon. For instance, this compound has been reported to suppress cell growth and induce apoptosis in liver cancer cells.[4][5] The anticancer mechanisms of xanthones are multifaceted and include the induction of apoptosis through the activation of caspase proteins, inhibition of protein kinases involved in cell proliferation, and modulation of signaling pathways.[6]

One of the key mechanisms of action for some hydroxyxanthones is the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[7] Molecular docking studies have shown that hydroxyxanthones can interact with the active sites of Topoisomerase II, leading to antiproliferative effects.[3]

Antioxidant Activity

The polyhydroxylated nature of these xanthones contributes to their significant antioxidant properties. They act as potent scavengers of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby mitigating oxidative stress.[8] Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, making the antioxidant capacity of these compounds a valuable therapeutic attribute. The structure-activity relationship studies suggest that the antioxidant potential is influenced by the number and position of hydroxyl groups.[2]

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro biological activities of various trihydroxyxanthone derivatives.

Table 1: Anticancer Activity of Trihydroxyxanthone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,8-Trihydroxyxanthone | WiDr | > 500 | [9] |

| 1,5,6-Trihydroxyxanthone | WiDr | 384 ± 21 | [9] |

| 3,4,6-Trihydroxyxanthone | WiDr | 37.8 | [1] |

| 1,3,6-Trihydroxyxanthone | WiDr | > 500 | [9] |

| 1,3,8-Trihydroxyxanthone | MCF-7 | 184 ± 15 | [3] |

| 1,5,6-Trihydroxyxanthone | MCF-7 | 252 ± 25 | [9] |

| 1,3,8-Trihydroxyxanthone | HeLa | 355 ± 12 | [9] |

| 1,5,6-Trihydroxyxanthone | HeLa | 209 ± 9 | [9] |

| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | 9.18 | [5][10] |

| 1,3,6,7-Tetrahydroxyxanthone | HepG2 | 23.7 | [10] |

Table 2: Antioxidant Activity of Trihydroxyxanthone Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 1,6-Dihydroxyxanthone | DPPH Radical Scavenging | 349 ± 68 | [9] |

| 1,3,8-Trihydroxyxanthone | DPPH Radical Scavenging | > 500 | [9] |

| 1,5,6-Trihydroxyxanthone | DPPH Radical Scavenging | > 500 | [9] |

| 1,3,6,7-Tetrahydroxyxanthone | DPPH Radical Scavenging | 8.01 µg/mL | [11] |

Experimental Protocols

Synthesis of Hydroxyxanthone Derivatives (General Procedure using Eaton's Reagent)

This protocol describes a general method for the synthesis of hydroxyxanthones via a cyclo-acylation reaction.[12]

Materials:

-

2-Hydroxybenzoic acid derivative (e.g., 2,6-dihydroxybenzoic acid)

-

Phenolic derivative (e.g., phloroglucinol, resorcinol, pyrogallol)

-

Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)

-

Deionized water

-

Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

-

A mixture of the 2-hydroxybenzoic acid derivative (1.0 eq) and the phenolic derivative (1.0 eq) is prepared.

-

Eaton's reagent is added to the mixture.

-

The reaction mixture is heated at 80-85 °C for approximately 3 hours.

-

After cooling to room temperature, the mixture is poured into ice-cold water to precipitate the crude product.

-

The solid residue is collected by filtration and washed with water until a neutral pH is achieved.

-

The crude product is dried and then purified using an appropriate chromatographic technique, such as preparative thin-layer chromatography or column chromatography.[12]

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

Materials:

-

Cancer cell line (e.g., HepG2, MCF-7, WiDr)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Trihydroxyxanthone derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the trihydroxyxanthone derivative (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.

-

Following the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated for 3-4 hours at 37 °C.

-

The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the control, and the IC50 value is determined.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[8]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Trihydroxyxanthone derivative (dissolved in methanol or DMSO)

-

Methanol

-

96-well plates or cuvettes

-

Ascorbic acid or Trolox (as a positive control)

Procedure:

-

A methanolic solution of DPPH (e.g., 100 µM) is prepared.

-

Various concentrations of the trihydroxyxanthone derivative are added to the DPPH solution.

-

The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control – Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

Signaling Pathways and Logical Relationships

The anticancer activity of this compound and its derivatives can be attributed to their interaction with specific cellular signaling pathways.

A notable pathway involves the activation of microRNA-218 (miR-218) and the subsequent suppression of Bmi-1 expression, a protein often overexpressed in cancer and associated with cell proliferation and survival.[5][13] This leads to the induction of apoptosis in cancer cells.

Anticancer mechanism of this compound.

Another critical mechanism for some hydroxyxanthone derivatives is the inhibition of Topoisomerase II, an enzyme that plays a vital role in DNA replication and chromosome segregation. By inhibiting this enzyme, these compounds can halt the proliferation of cancer cells.

Inhibition of Topoisomerase II by hydroxyxanthones.

The general workflow for the synthesis and biological evaluation of these compounds can be summarized as follows:

General experimental workflow.

This guide provides a foundational understanding of this compound derivatives for researchers and drug development professionals. The presented data and protocols are intended to serve as a starting point for further investigation into the therapeutic potential of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. sigarra.up.pt [sigarra.up.pt]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 6. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102838579A - Method for preparing 1,3,6,7-tetrahydroxy xanthone - Google Patents [patents.google.com]

- 8. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Xanthene and Xanthone Derivatives as G-Quadruplex Stabilizing Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]

An In-depth Technical Guide on the Solubility and Stability of 1,6,7-Trihydroxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6,7-Trihydroxyxanthone, a member of the xanthone family of organic compounds, has garnered interest in the scientific community for its potential therapeutic properties, notably its anticancer activity. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its development as a potential drug candidate. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, drawing upon available data and general knowledge of related phenolic compounds. It details experimental protocols for determining these properties and visualizes key biological pathways and experimental workflows to facilitate further research and development.

Physicochemical Properties

While extensive experimental data on the physicochemical properties of this compound is limited in publicly available literature, computational models provide valuable insights into its characteristics.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₈O₅ | [1] |

| Molecular Weight | 244.20 g/mol | [1] |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Topological Polar Surface Area | 87 Ų | [1] |

| Heavy Atom Count | 18 | [1] |

Note: These properties are computationally derived and may differ from experimental values.

Solubility Profile

General Solubility of Phenolic Compounds: Phenolic compounds exhibit a wide range of solubilities depending on the number and arrangement of hydroxyl groups, as well as the overall molecular structure. Generally, they are more soluble in organic solvents than in water, and their solubility in aqueous solutions can be pH-dependent.

It is anticipated that this compound will exhibit low solubility in non-polar solvents and higher solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). Its solubility in water is expected to be low but may increase with increasing pH due to the deprotonation of the phenolic hydroxyl groups.

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and formulation. While specific degradation kinetics for this compound are not widely reported, general stability information and the behavior of similar phenolic compounds under various stress conditions can provide guidance.

Table 2: General Stability of this compound

| Form | Storage Conditions | Stability Duration |

| Powder | -20°C | 3 years[2] |

| In Solvent | -80°C | 1 year[2] |

Factors Affecting the Stability of Phenolic Compounds:

-

pH: Phenolic compounds are generally more stable in acidic conditions. In alkaline solutions, they are prone to oxidation, which can lead to coloration and degradation.

-

Temperature: Elevated temperatures can accelerate the degradation of phenolic compounds. The rate of degradation typically follows first-order kinetics.

-

Light: Exposure to light, particularly UV radiation, can induce photodegradation of phenolic compounds.

-

Oxidation: The hydroxyl groups on the xanthone scaffold are susceptible to oxidation, which can be initiated by the presence of oxygen, metal ions, or oxidizing agents.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical testing guidelines.

Solubility Determination: Shake-Flask Method

This method is the gold standard for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a scintillation vial containing a known volume of the selected solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Stability-Indicating Method Development and Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop a stability-indicating analytical method.

4.2.1. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is generally suitable for the analysis of xanthones.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV-Vis detector at a wavelength determined by the UV spectrum of this compound.

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30°C

4.2.2. Forced Degradation Protocol

Expose solutions of this compound to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat a solid sample at 105°C for 48 hours.

-

Photodegradation: Expose a solution to UV light (254 nm) and fluorescent light for a specified duration.

Analyze the stressed samples by the developed HPLC method to separate the parent compound from any degradation products. The method is considered stability-indicating if it can resolve all degradation peaks from the main peak.

Visualizations

Signaling Pathway

This compound has been reported to exhibit anticancer activity, in part, through the modulation of the miR-218/Bmi-1 signaling pathway.[2]

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of 1,6,7-Trihydroxyxanthone

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of 1,6,7-Trihydroxyxanthone using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The following is a proposed method based on established methodologies for similar xanthone compounds and will require validation for specific applications.

Introduction

This compound is a naturally occurring xanthone derivative found in some plant species. Xanthones are a class of polyphenolic compounds that have garnered significant interest due to their wide range of pharmacological activities, including antioxidant and anticancer properties[1]. Accurate and reliable quantification of these compounds is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. This application note describes a proposed reversed-phase HPLC-UV method for the determination of this compound.

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 stationary phase is used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution, often with a pH modifier like acetic or phosphoric acid to ensure good peak shape. The separated compound is then detected by a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Apparatus and Materials

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC vials

-

-

Chemicals and Reagents:

-

This compound reference standard

-

HPLC grade Methanol

-

HPLC grade Acetonitrile

-

HPLC grade water

-

Phosphoric acid or Acetic acid (analytical grade)

-

Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from, for example, 0.5 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. The following is a general procedure for solid samples like plant extracts.

-

Extraction: Accurately weigh a known amount of the homogenized solid sample and transfer it to a suitable container. Add a known volume of an appropriate extraction solvent (e.g., methanol).

-

Sonication/Shaking: Sonicate or shake the mixture for a specified period (e.g., 30 minutes) to ensure efficient extraction of the analyte.

-

Centrifugation/Filtration: Centrifuge the mixture to pellet the solid material. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Proposed Chromatographic Conditions

The following are proposed starting conditions for the analysis of this compound, based on methods for similar compounds[2][3][4]. Optimization may be required.

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile or Methanol |

| Gradient | Isocratic or Gradient (e.g., Start with 70% A, 30% B, and adjust as needed) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | To be determined by UV scan of this compound (a common wavelength for xanthones is around 240-260 nm and 310-320 nm) |

| Run Time | 15-20 minutes |

Method Validation

The proposed method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery experiments.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following tables present example validation data for other xanthone derivatives, which can be used as a reference for the type of data to be generated during the validation of the method for this compound.

Table 1: Example Linearity Data for Xanthone Derivatives

| Compound | Linear Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| Xanthone | 0.4 - 2.5 | > 0.999 | [2][4] |

| 3-Methoxyxanthone | 1.0 - 5.8 | > 0.999 | [2][4] |

| 1,3-dihydroxy-2-methylxanthone | 0.25 - 3.0 | > 0.999 | [3] |

| 1,7-dihydroxy-2,3-methylenedioxyxanthone | 0.5 - 24 | Not specified | [5] |

Table 2: Example Accuracy and Precision Data for Xanthone Derivatives

| Compound | Accuracy (Recovery %) | Precision (RSD %) | Reference |

| Xanthone | 99.6 - 102.8 | 1.2 (intra-day) | [2][4] |

| 3-Methoxyxanthone | 98.8 - 102.4 | 0.3 (intra-day) | [2][4] |

| 1,3-dihydroxy-2-methylxanthone | 98.3 - 102.7 | 0.6 - 2.0 (inter-day) | [3] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for HPLC-UV quantification.

Method Validation Logic

Caption: Logical flow of HPLC method validation.

References

- 1. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 1,6,7-Trihydroxyxanthone Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of 1,6,7-Trihydroxyxanthone, a natural compound with significant anti-cancer properties. The protocols detailed below are compiled from established methodologies for xanthone isolation and are intended to serve as a guide for laboratory-scale production.

Introduction

This compound is a xanthone derivative found in various plant species, including those from the Gentianaceae and Polygalaceae families. Notably, it has been identified as an active ingredient derived from Goodyera oblongifolia.[1] This compound has demonstrated potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cell lines.[1][2][3] The mechanism of action involves the upregulation of miR-218 and subsequent suppression of the oncogene Bmi-1, leading to the activation of the p14 and p16 tumor suppressor pathways.[1][2] Given its therapeutic potential, robust methods for its extraction and purification are essential for further research and development.

Data Presentation

The following table summarizes representative quantitative data for the extraction and purification of this compound from a hypothetical 1 kg of dried plant material. These values are based on typical yields and purities achieved for similar natural products and may vary depending on the plant source and experimental conditions.

| Step | Method | Starting Material (g) | Product Weight (g) | Yield (%) | Purity (%) |

| 1 | Maceration | 1000 | 100 | 10 | ~5 |

| 2 | Solvent-Solvent Partitioning | 100 | 30 | 3 | ~15 |

| 3 | Silica Gel Column Chromatography | 30 | 5 | 0.5 | ~60 |

| 4 | Preparative HPLC | 5 | 0.5 | 0.05 | >98 |

Experimental Protocols

Extraction Protocol: Maceration

This protocol describes a standard maceration technique for the initial extraction of this compound from dried and powdered plant material.

Materials:

-

Dried and powdered plant material (e.g., roots of Polygala japonica or whole plant of Goodyera oblongifolia)

-

Methanol (analytical grade)

-

Large glass container with a lid

-

Shaker or magnetic stirrer

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Weigh 1 kg of the dried, powdered plant material and place it in the large glass container.

-

Add 10 L of methanol to the container, ensuring all the plant material is fully submerged.

-

Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 48 hours.

-

After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

The resulting crude extract will be a dark, viscous residue.

Purification Protocol: Solvent-Solvent Partitioning

This protocol is designed to remove non-polar impurities from the crude extract.

Materials:

-

Crude methanol extract

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Distilled water

-

Separatory funnel

Procedure:

-

Dissolve the crude methanol extract in a mixture of 500 mL of distilled water and 500 mL of ethyl acetate.

-

Transfer the mixture to a 2 L separatory funnel.

-

Shake the funnel vigorously for 5 minutes and then allow the layers to separate.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer with 500 mL of ethyl acetate two more times.

-

Combine all the ethyl acetate fractions.

-

Wash the combined ethyl acetate extract with 500 mL of hexane in the separatory funnel to remove highly non-polar compounds.

-

Discard the upper hexane layer.

-

Concentrate the washed ethyl acetate extract to dryness using a rotary evaporator.

Purification Protocol: Silica Gel Column Chromatography

This protocol provides a method for the initial fractionation of the partitioned extract to isolate a xanthone-rich fraction.

Materials:

-

Concentrated ethyl acetate extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Methanol (analytical grade)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

-

Dissolve the concentrated ethyl acetate extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

-

Carefully load the dried extract-silica gel mixture onto the top of the packed column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v hexane:ethyl acetate).

-

Collect fractions of 50 mL each using a fraction collector.

-

Monitor the separation by spotting the collected fractions on TLC plates and developing them in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm and 365 nm).

-

Combine the fractions that show a similar TLC profile corresponding to the expected polarity of this compound.

-

Concentrate the combined fractions to dryness.

Purification Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

This final purification step is designed to obtain high-purity this compound.

Materials:

-

Xanthone-rich fraction from column chromatography

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade) with 0.1% formic acid

-

Preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 10 µm)

-

Fraction collector

-

Analytical HPLC system for purity analysis

Procedure:

-

Dissolve the xanthone-rich fraction in a small volume of methanol.

-

Set up the preparative HPLC system with a C18 column.

-

Equilibrate the column with the initial mobile phase conditions (e.g., 40% methanol in water with 0.1% formic acid).

-

Inject the dissolved sample onto the column.

-

Run a linear gradient elution, for example, from 40% to 80% methanol in water (with 0.1% formic acid) over 60 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Collect the fractions corresponding to the major peak that elutes at the expected retention time for this compound.

-

Analyze the purity of the collected fractions using an analytical HPLC system.

-

Combine the pure fractions and evaporate the solvent to obtain pure this compound.

Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Anticancer signaling pathway of this compound.

References

Application Notes and Protocols: In Vitro Anti-cancer Activity of 1,6,7-Trihydroxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6,7-Trihydroxyxanthone is a natural compound belonging to the xanthone class of secondary metabolites, which are found in various plant species. Emerging research has highlighted its potential as an anti-cancer agent. These application notes provide a comprehensive overview of the in vitro anti-cancer activities of this compound and its closely related isomer, 1,3,6,7-tetrahydroxyxanthone. The document details the cytotoxic effects on various cancer cell lines, outlines the underlying molecular mechanisms, and provides standardized protocols for key experimental assays to facilitate further research and drug development efforts.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of apoptosis and inhibition of cell proliferation. The core mechanism involves the modulation of a microRNA--to-tumor suppressor signaling cascade. Specifically, this compound upregulates the expression of microRNA-218 (miR-218). This upregulation of miR-218 directly targets and suppresses the expression of the oncogene B-lymphoma Moloney murine leukemia virus insertion region 1 (Bmi-1). The downregulation of Bmi-1 relieves its inhibitory effect on the tumor suppressor proteins p14 (ARF) and p16 (INK4a), leading to their increased expression. The activation of p14 and p16 ultimately results in cell cycle arrest and apoptosis, thereby inhibiting cancer cell growth.[1][2][3]

Data Presentation